![molecular formula C14H16N2O B1487130 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2109514-69-2](/img/structure/B1487130.png)

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol

Overview

Description

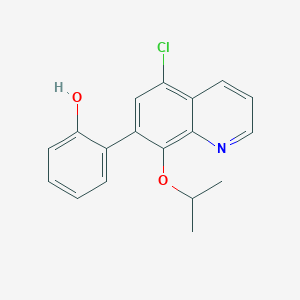

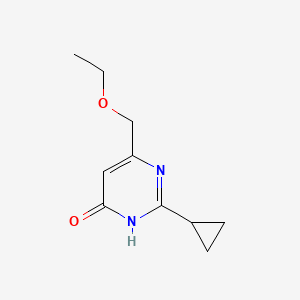

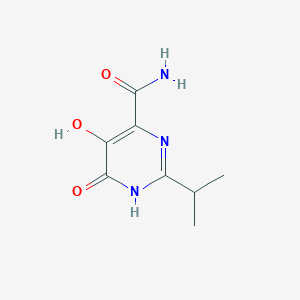

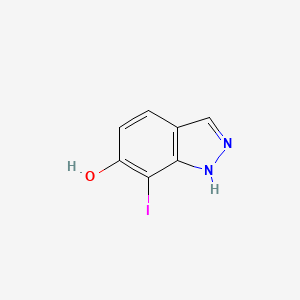

The molecule “6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with an amine. The bicyclo[2.2.1]hept-5-en-2-yl and cyclopropyl groups would likely be added in subsequent steps .Molecular Structure Analysis

The molecule contains a bicyclo[2.2.1]hept-5-en-2-yl group, which is a type of cycloalkene, and a cyclopropyl group, which is a type of cycloalkane. These groups are likely to impart significant steric effects on the molecule, which could influence its reactivity .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical of pyrimidines, such as nucleophilic substitution at the carbon between the two nitrogen atoms. The presence of the hydroxyl group also suggests that it could potentially undergo reactions typical of alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the hydroxyl group could allow for hydrogen bonding, which could influence properties like solubility .Scientific Research Applications

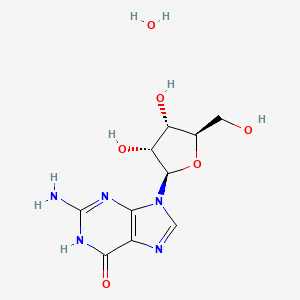

Synthesis of Novel Carbocyclic Nucleosides

Researchers have developed methods for synthesizing novel carbocyclic nucleosides derived from bicyclo[2.2.1]heptane-2,5-diol, demonstrating the compound's utility as a precursor for bioactive molecules. Such nucleosides are of interest due to their potential therapeutic applications. The synthesis involves multiple steps, including reaction with ethyl N-((2E)-3-ethoxymethacryloyl)carbamate and subsequent deprotection and conversion processes to yield thymine and purine analogues (Hřebabecký et al., 2006).

Development of Cholinolytics

In the context of pharmaceutical chemistry, the structure has been implicated in the development of cholinolytic agents for treating Parkinson’s disease and various muscular spasms. The research highlights the efficacy of biperiden hydrochloride, which shares a similar bicyclo[2.2.1]hept-5-en-2-yl structure, underscoring the compound's relevance in medicinal chemistry (Kuz’mina et al., 2018).

Novel Racemic Conformationally Locked Nucleosides

Further studies have focused on the synthesis of racemic conformationally locked carbocyclic nucleosides, which are derived from 7-substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols. This research expands the chemical toolkit available for the synthesis of nucleoside analogues, potentially offering new avenues for drug development (Šála et al., 2006).

Histamine-3 Receptor Antagonists

The compound's framework has been utilized in the design of histamine-3 receptor inverse agonists, showcasing the chemical's versatility in generating bioactive molecules with potential applications in treating sleep disorders. This research illustrates the compound's utility in creating molecules with high binding affinity and selectivity for specific biological targets (Hudkins et al., 2015).

Cycloisomerization Reactions

The compound and its derivatives have been explored in cycloisomerization reactions, highlighting their importance in organic synthesis. These reactions facilitate the generation of complex molecular architectures from simpler precursors, demonstrating the compound's utility in synthetic chemistry (Lee et al., 2009).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-13-7-12(15-14(16-13)9-3-4-9)11-6-8-1-2-10(11)5-8/h1-2,7-11H,3-6H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJSIDGNUSEYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3CC4CC3C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)

![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)

![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)

![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)